molecular formula C4HClF6 B3067243 Unii-F690WK9XQ6 CAS No. 7736-43-8

Unii-F690WK9XQ6

Cat. No.: B3067243
CAS No.: 7736-43-8
M. Wt: 198.49 g/mol
InChI Key: JRENXZBKMHPULY-OWOJBTEDSA-N
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Description

. This compound is a halogenated alkene, characterized by the presence of chlorine and fluorine atoms attached to a butene backbone. Its unique structure and properties make it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene typically involves the halogenation of a suitable precursor. One common method is the fluorination of 2-chloro-2-butene using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture under controlled conditions. The reaction is usually carried out in a fluorination reactor at elevated temperatures and pressures to ensure complete conversion and high yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and scalability. The use of catalysts and optimized reaction parameters can further enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1,1,1,4,4,4-hexafluoro-2-butene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-1,1,1,4,4,4-hexafluoro-2-butene has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs with fluorinated moieties.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene involves its interaction with molecular targets such as enzymes, receptors, or cellular membranes. The presence of halogen atoms can enhance its reactivity and binding affinity to specific targets. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1,3,3,3-hexafluoropropane
  • 1-chloro-1,1-difluoroethane
  • 2-chloro-1,1,1-trifluoroethane

Uniqueness

2-chloro-1,1,1,4,4,4-hexafluoro-2-butene is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

(E)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HClF6/c5-2(4(9,10)11)1-3(6,7)8/h1H/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRENXZBKMHPULY-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\C(F)(F)F)/Cl)\C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HClF6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7736-43-8
Record name 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007736438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-CHLORO-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F690WK9XQ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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